molecular formula C16H24N2O2 B13552444 Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate

Cat. No.: B13552444
M. Wt: 276.37 g/mol
InChI Key: XDTSNFSQMSONEY-UHFFFAOYSA-N
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Description

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a phenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate typically involves the reaction of 4-(piperidin-2-YL)phenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is a chemical compound with potential therapeutic applications, particularly as an intermediate in synthesizing pharmaceuticals and bioactive molecules. Research suggests it may have a role in managing type 2 diabetes and related metabolic disorders.

Scientific Research Applications

General Information: this compound has the molecular formula C16H24N2O2C_{16}H_{24}N_2O_2 and a molecular weight of approximately 276.37 g/mol.

As a Prodrug: this compound functions as a prodrug of -3-aminopiperidine, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are essential for insulin secretion and glucose regulation. Inhibiting DPP-4 increases incretin hormone levels, improving glucose homeostasis.

Potential Therapeutic Applications:

  • Type 2 Diabetes and Metabolic Disorders: By inhibiting DPP-4, this compound shows promise in treating type 2 diabetes and related metabolic disorders.
  • Neuroprotective Effects: Piperidine derivatives in similar compounds have demonstrated neuroprotective properties and the ability to prevent amyloid-beta aggregation, a characteristic of Alzheimer’s disease. These compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides.
  • Enzyme Inhibition: Compounds containing piperidine may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in managing neurodegenerative diseases.
  • Receptor Modulation: These compounds can interact with neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate
  • Tert-butyl (4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • Tert-butyl methyl(piperidin-4-yl)carbamate

Uniqueness

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the phenyl group allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate, often referred to as M4 in various studies, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and drug resistance mechanisms. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic use.

This compound is characterized by its piperidine moiety attached to a phenyl group with a tert-butyl carbamate functional group. The molecular formula is C16H24N2O2C_{16}H_{24}N_{2}O_{2}, which contributes to its pharmacological properties.

1. Inhibition of β-Secretase and Acetylcholinesterase

Research indicates that M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase. In vitro studies have demonstrated that M4 inhibits β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 µM . This dual inhibition is significant in the context of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides is a hallmark pathological feature.

2. Prevention of Aβ Aggregation

M4 has shown promising results in preventing the aggregation of Aβ peptides, achieving up to 85% inhibition at a concentration of 100 µM . This property is crucial as Aβ aggregation leads to plaque formation, contributing to neurodegeneration in AD.

3. Cell Viability Enhancement

In cell culture studies, M4 has been shown to enhance the viability of astrocytes exposed to toxic levels of Aβ1-42. When astrocytes were treated with Aβ1-42, a significant reduction in cell viability was observed; however, co-treatment with M4 improved cell viability significantly . This suggests that M4 may exert neuroprotective effects against Aβ-induced toxicity.

In Vivo Studies

In vivo evaluations have also been conducted to assess the efficacy of M4 in models mimicking Alzheimer's pathology. While some protective effects were noted against Aβ-induced damage, the overall impact was less pronounced compared to established treatments like galantamine . The bioavailability and brain penetration of M4 remain critical factors influencing its therapeutic potential.

Research Findings Summary

Study Activity IC50/Ki Values In Vitro Results In Vivo Results
β-Secretase InhibitionIC50 = 15.4 nMPrevents astrocyte death from Aβ1-42Moderate effect; less than galantamine
Acetylcholinesterase InhibitionKi = 0.17 µM85% inhibition of Aβ aggregation at 100 µMBioavailability issues noted

Case Studies

The following case studies illustrate the application and effects of M4 in biological systems:

  • Astrocyte Protection Against Aβ Toxicity : In a controlled experiment, astrocytes treated with Aβ1-42 showed reduced viability (43.78%); however, co-treatment with M4 improved viability (62.98%), indicating protective effects against neurotoxic insults .
  • Comparative Analysis with Galantamine : In vivo studies comparing M4 with galantamine revealed that while both compounds reduced Aβ levels, only galantamine achieved statistically significant improvements in cognitive function markers in animal models .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(4-piperidin-2-ylphenyl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-9-7-12(8-10-13)14-6-4-5-11-17-14/h7-10,14,17H,4-6,11H2,1-3H3,(H,18,19)

InChI Key

XDTSNFSQMSONEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

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